molecular formula C10H10N2O4 B123122 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 28888-44-0

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B123122
Key on ui cas rn: 28888-44-0
M. Wt: 222.2 g/mol
InChI Key: KWNQIIMVPSMYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749705

Procedure details

21 g of 2-Amino-4,5-dimethoxy benzoic acid was dissolved in 40 ml of tetrahydrofuran and 40 ml of water. To this solution 10 ml of conc. hydrochloric acid and 11.6 g of potassium cyanide were added. It was left to stand overnight and 50 g of sodium hydroxide was added. After stirring for 2 hours, the resulting precipitate was isolated by filtration. The precipitate was dissolved in 1000 ml of water and acidified with 50% sulfuric acid. The resulting crystal was isolated by filtration and 13.0 g of the desired compound was obtained. m.p. 320° C. (decomp).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=O.Cl.[C-:16]#[N:17].[K+].[OH-:19].[Na+].S(=O)(=O)(O)O>O1CCCC1.O>[CH3:14][O:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[NH:1][C:16](=[O:19])[NH:17][C:4]2=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
11.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The resulting crystal was isolated by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C(NC(NC2=CC1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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